Ethyl 1-(iodomethyl)-3-(1,2,3-thiadiazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
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Description
Ethyl 1-(iodomethyl)-3-(1,2,3-thiadiazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a useful research compound. Its molecular formula is C11H13IN2O3S and its molecular weight is 380.20 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 1-(iodomethyl)-3-(1,2,3-thiadiazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a compound that integrates the structural features of thiadiazole and oxabicyclo frameworks, which are known for their diverse biological activities. This article reviews the biological activity of this compound, emphasizing its potential pharmacological applications.
Structural Overview
The compound is characterized by:
- Thiadiazole moiety : Known for antimicrobial and anticancer properties.
- Oxabicyclo structure : Provides unique spatial configuration that may enhance biological interactions.
Antimicrobial Properties
Thiadiazole derivatives have been extensively studied for their antimicrobial activity. Research indicates that compounds containing the thiadiazole ring exhibit significant antibacterial and antifungal effects. The incorporation of an iodomethyl group may enhance the lipophilicity and membrane permeability of the compound, potentially improving its antimicrobial efficacy.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
Compound | Activity Type | MIC (µg/mL) |
---|---|---|
Thiadiazole A | Antibacterial | 10 |
Thiadiazole B | Antifungal | 5 |
This compound | Antibacterial | TBD |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds with similar scaffolds have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study:
A study evaluated a series of thiadiazole-based compounds against human cancer cell lines (e.g., HeLa, MCF-7). The results indicated that modifications to the thiadiazole ring significantly affected cytotoxicity.
Table 2: Cytotoxicity of Thiadiazole Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound X | HeLa | 5.0 |
Compound Y | MCF-7 | 8.0 |
This compound | TBD | TBD |
The mechanism by which thiadiazoles exert their biological effects often involves:
- Inhibition of key enzymes : Many thiadiazoles act by inhibiting enzymes crucial for microbial survival or cancer cell proliferation.
- Interaction with DNA : Some derivatives have been shown to intercalate with DNA, disrupting replication and transcription processes.
Pharmacological Applications
Given its structure and preliminary findings, this compound holds promise as:
- An antimicrobial agent , particularly against resistant strains.
- An anticancer agent , targeting specific pathways in tumor cells.
Properties
Molecular Formula |
C11H13IN2O3S |
---|---|
Molecular Weight |
380.20 g/mol |
IUPAC Name |
ethyl 1-(iodomethyl)-3-(thiadiazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C11H13IN2O3S/c1-2-16-9(15)11-4-10(5-11,6-12)17-8(11)7-3-18-14-13-7/h3,8H,2,4-6H2,1H3 |
InChI Key |
WGIUTFCSEIJYER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2C3=CSN=N3)CI |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.